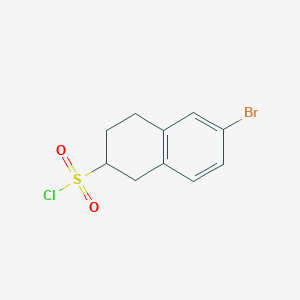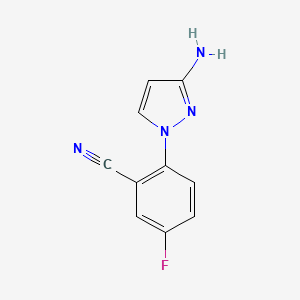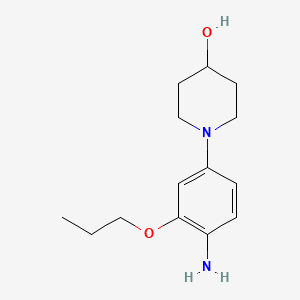![molecular formula C15H25N3 B1375208 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine CAS No. 1423024-11-6](/img/structure/B1375208.png)
3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine
Descripción general
Descripción
The compound “3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine” is a complex organic molecule that contains a piperazine ring. Piperazine is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of nitrogen in the ring makes it a heterocyclic compound. This compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a pyridine ring. These rings are likely connected by a butan-2-yl (or isobutyl) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and pyridine rings. Both of these functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the piperazine and pyridine rings would likely make this compound a base .Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activities
A novel series of piperazine derivatives, including compounds structurally related to 3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown significant effects in reducing immobility times in behavioral despair tests and exhibited notable antianxiety activity, highlighting their potential in treating mental health disorders (Kumar et al., 2017).
Antipsychotic Potential
Conformationally restricted butyrophenones, which include piperazine derivatives, have been evaluated as antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors, indicating their potential utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antifungal Activity
Piperazine derivatives have demonstrated significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. Their efficacy, comparable to established antifungal agents, suggests their potential application in antifungal therapies (Upadhayaya et al., 2004).
PI3Kα Inhibitor Development
In the development of Phosphoinositide-3-kinase inhibitors, piperazine derivatives have been explored as replacements for the piperazine sulfonamide portion of existing inhibitors. These compounds have shown good efficacy in inhibiting hepatocyte growth factor-induced Akt phosphorylation, suggesting their role in cancer therapy (Lanman et al., 2014).
Anti-Malarial Agents
Piperazine derivatives have been identified as active compounds with anti-malarial activity. Their structural characteristics, including the benzyl group and methylene substituents, are crucial for this activity, indicating their potential as anti-malarial agents (Cunico et al., 2009).
Anti-Tubercular Agents
Compounds including piperazine derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. Some of these compounds have demonstrated very good anti-tubercular activity with low toxicity profiles (Naidu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-butan-2-yl-1-[(6-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-4-12(2)15-11-18(8-7-16-15)10-14-6-5-13(3)17-9-14/h5-6,9,12,15-16H,4,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXMRWSDDVRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CN(CCN1)CC2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



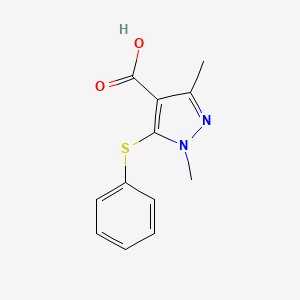
![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
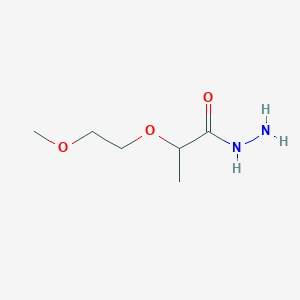
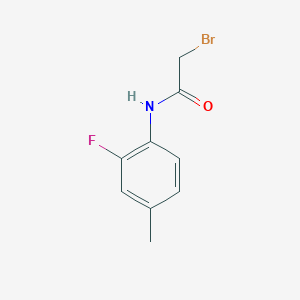

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
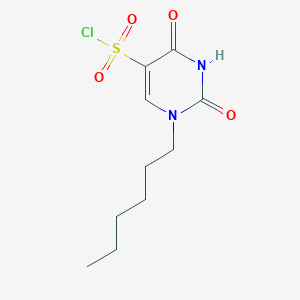
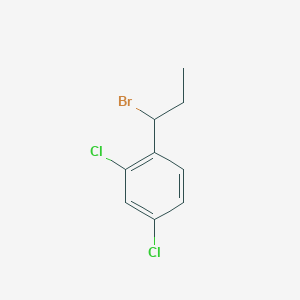
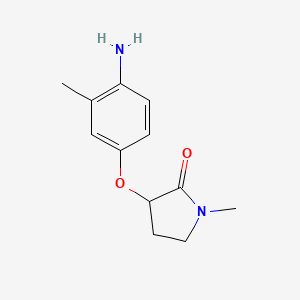
![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)
